

# An In-Depth Technical Guide to 6-Chloro-4-methoxynicotinaldehyde

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## Compound of Interest

Compound Name:	6-Chloro-4-methoxynicotinaldehyde
Cat. No.:	B1402919

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## Introduction

**6-Chloro-4-methoxynicotinaldehyde** is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its structure, incorporating a reactive aldehyde group, a methoxy substituent, and a chloro atom on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral data based on available scientific literature.

## Physicochemical Properties

A summary of the known physicochemical properties of **6-Chloro-4-methoxynicotinaldehyde** is presented in the table below. It is important to note that while some properties have been experimentally determined, others, such as boiling point and specific solubility data, are not readily available in the public domain.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> CINO <sub>2</sub>	N/A
Molecular Weight	171.58 g/mol	<a href="#">[1]</a>
CAS Number	1256823-05-8	N/A
Appearance	White solid	<a href="#">[2]</a>
Melting Point	102-103 °C	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in methanol and dichloromethane. Quantitative solubility data in various organic solvents is not available.	<a href="#">[2]</a>
Purity	Typically >95% or >97% as commercially available.	<a href="#">[1]</a>

## Synthesis and Purification

The synthesis of **6-Chloro-4-methoxynicotinaldehyde** has been reported via the nucleophilic aromatic substitution of a dichlorinated precursor. A detailed experimental protocol is provided below.

## Experimental Protocol: Synthesis of 6-Chloro-4-methoxynicotinaldehyde[2]

Materials:

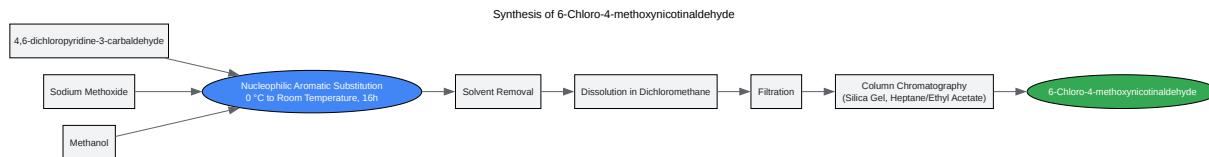
- 4,6-dichloropyridine-3-carbaldehyde
- Sodium methoxide (Sodium methanolate)
- Methanol

- Dichloromethane
- Heptane
- Ethyl acetate
- Silica gel for column chromatography

**Procedure:**

- A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is cooled to 0 °C with stirring.
- Sodium methoxide (0.068 g, 1.25 mmol) is added portion-wise to the cooled solution.
- The reaction mixture is allowed to slowly warm to room temperature over approximately 5 hours and is then stirred for an additional 16 hours at room temperature.
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting residue is dissolved in dichloromethane. Any insoluble solids are removed by filtration.
- The filtrate is purified by flash silica gel column chromatography using a gradient elution of 0% to 50% ethyl acetate in heptane.
- The fractions containing the purified product are collected and the solvent is concentrated under reduced pressure to yield **6-chloro-4-methoxynicotinaldehyde** as a white solid (0.111 g, 57% yield).

## Synthesis Workflow

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A flowchart illustrating the synthetic pathway to **6-Chloro-4-methoxynicotinaldehyde**.

## Spectroscopic Data

The structural confirmation of **6-Chloro-4-methoxynicotinaldehyde** is supported by the following spectroscopic data.

### <sup>1</sup>H NMR Spectroscopy

The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum provides characteristic signals for the protons in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.37	d	1H	Aldehyde proton (-CHO)
8.69	s	1H	Pyridine ring proton (H-2 or H-5)
6.97	s	1H	Pyridine ring proton (H-5 or H-2)
4.02	s	3H	Methoxy protons (-OCH <sub>3</sub> )

Spectrum acquired in  $\text{CDCl}_3$  at 500 MHz.[\[2\]](#)

## $^{13}\text{C}$ NMR Spectroscopy

Detailed experimental  $^{13}\text{C}$  NMR data for **6-Chloro-4-methoxynicotinaldehyde** is not available in the searched literature. Predicted chemical shifts for substituted pyridines suggest the aldehyde carbon would appear significantly downfield (around 190 ppm), while the aromatic carbons would resonate in the 110-160 ppm region, and the methoxy carbon around 55-60 ppm.

## FT-IR Spectroscopy

Experimental Fourier-transform infrared (FT-IR) spectral data with specific peak assignments for **6-Chloro-4-methoxynicotinaldehyde** is not available in the searched literature. However, characteristic vibrational frequencies would be expected for the following functional groups:

- C=O stretch (aldehyde):  $\sim 1700 \text{ cm}^{-1}$
- C-H stretch (aldehyde):  $\sim 2820$  and  $\sim 2720 \text{ cm}^{-1}$
- Aromatic C=C and C=N stretches:  $\sim 1600$ - $1400 \text{ cm}^{-1}$
- C-O stretch (methoxy):  $\sim 1250 \text{ cm}^{-1}$
- C-Cl stretch:  $\sim 800$ - $600 \text{ cm}^{-1}$

## Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight of the compound.

- Mass Spectrum (ESI+):  $m/z$  172  $[\text{M}+\text{H}]^+$ [\[2\]](#)

The observed mass corresponds to the protonated molecule of **6-Chloro-4-methoxynicotinaldehyde**, confirming its molecular weight of 171.58 g/mol .

## Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of **6-Chloro-4-methoxynicotinaldehyde** in any signaling

pathways. However, the pyridine scaffold is a common motif in many biologically active compounds, and derivatives of nicotinaldehyde have been investigated for various pharmacological activities, including potential anticancer properties. The presence of chloro and methoxy groups can also significantly influence the biological profile of a molecule. Further research and pharmacological screening are required to elucidate the potential therapeutic applications of this compound.

## Conclusion

**6-Chloro-4-methoxynicotinaldehyde** is a readily synthesizable substituted pyridine derivative with well-defined structural features. This guide has summarized its key physicochemical properties and provided a detailed experimental protocol for its preparation. While some spectroscopic data is available, further characterization, including detailed  $^{13}\text{C}$  NMR and FT-IR analysis, as well as a comprehensive evaluation of its biological activities, would be valuable for expanding its application in drug discovery and development. Researchers are encouraged to use the information provided as a foundation for further investigation into the properties and potential applications of this versatile chemical entity.

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## References

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- 2. researchgate.net [researchgate.net]
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